N-ethynyl-N-phenylaniline
Description
Structure
3D Structure
Properties
CAS No. |
4231-39-4 |
|---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-ethynyl-N-phenylaniline |
InChI |
InChI=1S/C14H11N/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H |
InChI Key |
FIBSTLLRJVXRAD-UHFFFAOYSA-N |
Canonical SMILES |
C#CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of N Ethynyl N Phenylaniline
Direct Synthesis Protocols for N-ethynyl-N-phenylaniline
The direct formation of this compound, an ynamide derived from diphenylamine (B1679370), is achieved through specific C-N cross-coupling reactions. These methods focus on the introduction of a carbon-carbon triple bond directly onto the nitrogen atom of the aniline (B41778) scaffold.
Copper-Catalyzed Coupling Reactions for Ethynyl (B1212043) Group Introduction
The introduction of an ethynyl group onto a nitrogen atom is a powerful method for the synthesis of ynamides. Copper-catalyzed reactions are central to this transformation. While direct N-ethynylation of diphenylamine is a specific application, the methodology is part of a broader class of copper-mediated cross-coupling reactions. These reactions typically involve the coupling of an amine with an ethynylating agent. For the synthesis of related compounds like diacetylene bridged triphenylamines, copper catalysis plays a role in subsequent coupling steps, such as the Glaser-Hay coupling of terminal alkynes. rsc.orgnih.gov The fundamental process for creating the N-C(sp) bond often involves a copper(I) catalyst, which facilitates the reaction between the amine nitrogen and the terminal alkyne. nih.govresearchgate.net
Exploration of Precursor Compounds and Optimized Reaction Conditions in this compound Synthesis
The primary precursor for the synthesis of this compound is diphenylamine . The ethynyl group is introduced using an appropriate ethynylating agent. To prevent side reactions and facilitate handling, a protected alkyne such as (triethylsilyl)acetylene is often employed. The synthesis of analogous compounds, for instance, involves the coupling of a diarylamine with a silyl-protected alkyne, followed by deprotection to yield the terminal alkyne. rsc.org
The reaction is typically catalyzed by a combination of a copper(I) salt, such as copper(I) iodide (CuI), and a palladium complex. This dual catalytic system is characteristic of the Sonogashira cross-coupling reaction, adapted for N-C bond formation. The conditions are optimized to favor the desired N-ethynylation. A base is required to deprotonate the amine or the terminal alkyne, with common choices including organic amines or inorganic carbonates. The solvent choice is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly used. nih.gov
Table 1: Proposed Optimized Reaction Conditions for N-ethynylation of Diphenylamine
| Parameter | Condition | Purpose |
|---|---|---|
| Nitrogen Source | Diphenylamine | The foundational scaffold of the target molecule. |
| Ethynyl Source | (Triethylsilyl)acetylene | Provides the ethynyl group in a protected form. |
| Catalyst System | CuI (co-catalyst), Pd-complex (e.g., Pd(PPh₃)₄) | Facilitates the C-N cross-coupling reaction. |
| Base | K₂CO₃ or an amine base (e.g., Et₃N) | Activates the amine or alkyne for coupling. |
| Solvent | Anhydrous THF or DMF | Provides a suitable medium for the reaction. |
| Deprotection | K₂CO₃/Methanol or TBAF | Removes the silyl (B83357) protecting group to yield the terminal alkyne. rsc.org |
Regioselectivity and Stereocontrol in the Formation of this compound Scaffolds
Regioselectivity in the synthesis of this compound is a critical consideration. The desired reaction is the N-ethynylation of diphenylamine, forming an N-C bond, rather than C-ethynylation on one of the phenyl rings (C-C bond formation). The high regioselectivity for N-functionalization is attributed to the higher nucleophilicity of the nitrogen atom in diphenylamine compared to the carbon atoms of the aromatic rings. Under typical cross-coupling conditions, the reaction pathway favoring the formation of the N-C(sp) bond is kinetically and thermodynamically preferred. ineosopen.orgnih.gov
Stereocontrol is not a factor in the synthesis of the this compound molecule itself, as it is achiral and does not possess stereogenic centers. The geometry of the ethynyl group is linear. However, in the synthesis of more complex derivatives or related chiral compounds, such as N-C axially chiral sulfonamides, stereocontrol becomes a paramount objective, often achieved using chiral ligands on the metal catalyst. nih.govacs.orgresearchgate.net
Mechanistic Aspects of Ethynylation Reactions Relevant to this compound Formation
Understanding the reaction mechanisms provides insight into the efficiency and selectivity of the synthetic routes. The formation of the carbon-carbon triple bond is a well-studied area, and these principles apply to the N-C triple bond linkage in ynamides.
Proposed Pathways for Carbon-Carbon Triple Bond Formation
The formation of the N-C≡C bond in this compound via a Sonogashira-type cross-coupling reaction is proposed to follow a catalytic cycle involving both palladium and copper.
Oxidative Addition : The cycle begins with the oxidative addition of an activated ethynylating agent (or an aryl halide in a standard Sonogashira reaction) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.
Formation of Copper(I) Acetylide : Simultaneously, the copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne. mdpi.com
Transmetalation : The copper(I) acetylide then transfers the ethynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.
Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the new N-C(sp) bond of the product, this compound, and regenerates the palladium(0) catalyst, allowing the cycle to continue.
While some coupling reactions can form C-C triple bonds in aqueous solutions at room temperature, the synthesis of ynamides typically requires anhydrous conditions. nih.gov
Catalytic Roles and Ligand Effects in this compound Synthetic Routes
The success of the synthesis hinges on the specific roles of the catalysts and the influence of their associated ligands. encyclopedia.pub
Copper(I) Catalyst : The primary role of the copper catalyst is to act as a co-catalyst that activates the terminal alkyne by forming a copper acetylide. mdpi.com This intermediate is more nucleophilic and readily participates in the transmetalation step with the palladium center. The presence of basic sites on a catalyst support or in the reaction medium can act synergistically with the copper species to enhance the activation of the acetylene (B1199291) C-H bond. mdpi.com
Palladium Catalyst : The palladium catalyst is the core of the cross-coupling cycle, facilitating the crucial oxidative addition and reductive elimination steps that forge the new C-N bond.
Table 2: Roles of Catalytic Components in N-ethynylation
| Component | Role in Catalytic Cycle |
|---|---|
| Palladium Complex (e.g., Pd(PPh₃)₄) | Main catalyst for cross-coupling; facilitates oxidative addition and reductive elimination. |
| Copper(I) Iodide (CuI) | Co-catalyst; activates the alkyne by forming a copper acetylide intermediate. mdpi.com |
| Phosphine Ligands (e.g., PPh₃) | Stabilize the Pd(0) active species, modulate reactivity, and prevent catalyst decomposition. uwa.edu.au |
| Base (e.g., K₂CO₃) | Facilitates the formation of the copper acetylide and neutralizes the acid formed during the reaction. |
Chemical Transformations and Derivatization of this compound
The chemical utility of this compound is primarily centered on the reactivity of its terminal alkyne group. This functionality allows for two main classes of transformations: the coupling with other alkynes to form diacetylene structures and the interconversion of the ethynyl group into other functional moieties. These reactions are fundamental in modifying the molecule's electronic and structural properties for various applications.
Reactions Leading to Diacetylene Derivatives from this compound as Precursor
The synthesis of diacetylenes from terminal alkynes like this compound is a common strategy to create larger, conjugated organic molecules. These reactions typically involve the oxidative coupling of the terminal alkyne's C-H bond.
One of the most prominent methods is the Hay coupling, which utilizes a copper-tetramethylethylenediamine (Cu-TMEDA) catalyst system and oxygen as the oxidant. This reaction facilitates the coupling of two terminal alkynes. A specific example is the synthesis of N-[5-(Diphenylamino)penta-2,4-diyn-1-yl]benzamide. iucr.org In this process, this compound is reacted with another terminal alkyne, N-(prop-2-yn-1-yl)benzamide, in the presence of the Cu-TMEDA catalyst. iucr.org The reaction proceeds via the oxidative coupling of the two different alkyne precursors to form an unsymmetrical diacetylene derivative. iucr.org
Table 1: Synthesis of a Diacetylene Derivative via Hay Coupling
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |
|---|
Other related oxidative coupling methods, such as the Glaser coupling (using a copper(I) salt like CuCl or CuBr in the presence of an oxidant) and the Eglinton coupling (using a copper(II) salt like copper(II) acetate (B1210297) in a pyridine (B92270) solution), also serve to synthesize symmetrical diacetylenes from a single alkyne precursor. For creating unsymmetrical diacetylenes, the Cadiot-Chodkiewicz coupling is another relevant method, involving the reaction of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in synthesizing diacetylene-containing compounds and other alkyne derivatives. researchgate.net This reaction couples a terminal alkyne with a vinyl or aryl halide. researchgate.net
Strategies for Further Functional Group Interconversions Involving the Ethynyl Moiety
The ethynyl group of this compound is a versatile functional handle that can be transformed into a variety of other groups, significantly broadening its synthetic utility. wikipedia.org A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. wikipedia.org Functional group interconversion is a key strategy in organic synthesis. wikipedia.orgub.edu
One of the most powerful reactions involving terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry." medchemexpress.comnih.gov This reaction joins the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted triazole ring. This provides a highly efficient and regiospecific method for linking this compound to other molecular fragments. medchemexpress.comnih.gov
The terminal alkyne can also undergo various addition reactions . For instance, hydration, typically catalyzed by mercury salts or other transition metals, adds water across the triple bond to yield an enol intermediate, which rapidly tautomerizes to the more stable methyl ketone. Halogens and hydrogen halides can also add across the triple bond, leading to di- or tetra-halogenated alkanes or vinyl halides, respectively.
Reduction of the alkyne offers another pathway for functionalization. Catalytic hydrogenation can selectively reduce the triple bond. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), results in the formation of a cis-alkene (N-ethenyl-N-phenylaniline). Complete reduction to the corresponding alkane (N-ethyl-N-phenylaniline) can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.
The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can react with various electrophiles, such as aldehydes or ketones in the Favorskii reaction, or alkyl halides, to form new carbon-carbon bonds. researchgate.net
Table 2: Key Functional Group Interconversions of the Ethynyl Moiety
| Reaction Type | Reagents | Resulting Functional Group | Product Class |
|---|---|---|---|
| Azide-Alkyne Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole | Triazole derivative |
| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd/Cu catalyst | Internal Alkyne | Aryl/Vinyl-substituted alkyne |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Ketone |
| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene | Alkene |
| Full Hydrogenation | H₂, Pd/C | Alkane | Alkane |
| Halogenation | X₂ (e.g., Br₂) | Tetrahaloalkane | Halogenated Alkane |
These transformations highlight the synthetic potential of this compound, allowing it to serve as a building block for a wide array of more complex molecules with tailored properties.
Structural Characterization and Spectroscopic Analysis of N Ethynyl N Phenylaniline Systems
Single-Crystal X-ray Diffraction Studies on N-ethynyl-N-phenylaniline Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing various this compound derivatives, offering detailed information on their molecular geometry and the forces governing their crystal packing.
Elucidation of Molecular Conformation and Geometry in the Solid State
Studies on derivatives such as 4-ethynyl-N,N-diphenylaniline have revealed key structural features. In one instance, the asymmetric unit of the crystal was found to contain two crystallographically independent molecules. nih.govresearchgate.net The nitrogen atoms in these molecules adopt an approximately trigonal-planar geometry. nih.govresearchgate.net This planarity suggests a degree of delocalization of the nitrogen lone pair electrons into the aromatic rings.
In another derivative, 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the planes of the ethoxybenzene rings are significantly twisted with respect to the central phenyl ring, with dihedral angles of 61.77 (8)° and 84.77 (8)°. nih.gov The two ethoxybenzene rings themselves are also twisted relative to each other by 80.37 (7)°. nih.gov This twisted conformation minimizes steric hindrance between the bulky phenyl groups.
A related compound, N-Phenyl-N-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline, which is synthesized from this compound, exhibits a nearly planar N—C(H)=C(H)—B fragment. nih.gov The small dihedral angles between the planes containing these atoms indicate conjugation of the nitrogen lone pair and the vacant p-orbital of the boron atom with the central C=C double bond. nih.gov This conjugation leads to a shortening of the C13—N1 and C14—B1 bonds, suggesting a significant contribution from an ionic canonical structure (N+=C(H)—C(H)=B−). nih.gov
The table below summarizes key crystallographic data for a derivative of this compound.
Interactive Table: Crystallographic Data for 4-Ethynyl-N,N-diphenylaniline
| Parameter | Value |
|---|---|
| Formula | C₂₀H₁₅N |
| Molecular Weight | 269.33 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.0532 (8) |
| b (Å) | 16.8067 (15) |
| c (Å) | 19.2508 (18) |
| V (ų) | 2929.1 (5) |
| Z | 8 |
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.comrsc.org In the case of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, weak C—H···π interactions are observed, which link the molecules into supramolecular chains extending along the chemicalbook.com direction. nih.gov
For 4-ethynyl-N,N-diphenylaniline, the crystal structure is stabilized by C—H···π interactions, which contribute to the formation of a three-dimensional network. nih.govresearchgate.net Understanding these non-covalent interactions is a key aspect of crystal engineering, as they dictate the physical properties of the material. rsc.org The study of these interactions helps in designing materials with specific properties. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.
Proton (¹H) NMR Spectroscopic Characterization
The ¹H NMR spectrum of an this compound derivative provides valuable information about the different types of protons present in the molecule. For instance, in the ¹H NMR spectrum of 4-ethynylaniline, the aromatic protons appear as multiplets in the region of δ 7.28-6.55 ppm, while the acetylenic proton gives a signal at δ 2.96 ppm. The protons of the amino group are observed at δ 3.80 ppm. scispace.com
The chemical shifts of protons are influenced by their local electronic environment. In N-alkyl-substituted anilines, the chemical shifts of the alkyl protons can be affected by the presence of other substituents on the aromatic ring. rsc.org For example, the presence of nitro groups can cause significant changes in the chemical shifts of the methyl and methylene (B1212753) protons in N-methyl- and N-ethylanilines. rsc.org
The table below presents typical ¹H NMR data for a related compound, phenylacetylene (B144264), which shares the ethynylphenyl moiety.
Interactive Table: ¹H NMR Data for Phenylacetylene
| Assignment | Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 7.48 |
| Aromatic Protons | 7.40 to 7.21 |
| Acetylenic Proton | 3.057 |
Carbon (¹³C) NMR Spectroscopic Characterization
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them. In the ¹³C NMR spectrum of phenylacetylene, the carbons of the ethynyl (B1212043) group typically resonate at around δ 89.4 ppm, while the aromatic carbons appear in the range of δ 123.3-131.6 ppm. rsc.org
For N-substituted anilines, the chemical shifts of the aromatic carbons can provide insights into the electronic effects of the substituents. For example, in a series of N-alkylanilines, the chemical shifts of the ring carbons are influenced by the nature of the alkyl group and any other substituents present. rsc.org
The following table shows representative ¹³C NMR data for phenylacetylene.
Interactive Table: ¹³C NMR Data for Phenylacetylene
| Assignment | Chemical Shift (ppm) |
|---|---|
| C (Aromatic) | 131.6 |
| C (Aromatic) | 128.4 |
| C (Aromatic) | 128.3 |
| C (Aromatic) | 123.3 |
| C (Ethynyl) | 89.4 |
Advanced NMR Techniques for Comprehensive Structural and Electronic Probing
Beyond basic one-dimensional ¹H and ¹³C NMR, a variety of advanced NMR techniques can be employed for a more detailed structural and electronic analysis of this compound systems. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons within the molecule, confirming the structural assignment.
These advanced techniques are particularly useful for unambiguously assigning the signals in complex spectra and for determining long-range couplings, which can provide further insights into the conformation and electronic structure of the molecule. For instance, long-range ¹H-¹³C and ¹H-¹⁵N coupling constants have been used to differentiate between isomers of substituted tetrazoles. While specific advanced NMR studies on this compound itself are not widely reported, the application of these techniques to similar aromatic and heterocyclic systems demonstrates their potential for a comprehensive characterization.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, it is possible to identify the functional groups present and obtain a unique "fingerprint" of the molecular structure. For this compound, with its distinct alkyne and amine functionalities, these techniques are particularly insightful.
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. In this compound, the most characteristic vibrations are associated with the ethynyl (alkyne) group and the aromatic rings.
The terminal alkyne C≡C-H bond gives rise to two highly characteristic absorptions:
≡C-H Stretch: A sharp and intense absorption band typically appears in the region of 3300-3250 cm⁻¹. This band is due to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon.
C≡C Stretch: The carbon-carbon triple bond stretching vibration results in a weaker, sharp absorption in the 2150-2100 cm⁻¹ region. Its intensity is variable and depends on the molecular symmetry; in terminal alkynes, it is generally observable.
Other significant absorptions for this compound include:
Aromatic C-H Stretch: These absorptions occur above 3000 cm⁻¹.
C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected in the 1335-1250 cm⁻¹ range.
Aromatic C=C Stretch: Multiple bands for the phenyl ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-H Bending: Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds appear as strong bands in the 900-675 cm⁻¹ range, and their pattern can provide information about the substitution on the phenyl rings.
Table 1: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ethynyl (Alkyne) | ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |
| Ethynyl (Alkyne) | C≡C Stretch | 2150 - 2100 | Weak to Medium, Sharp |
| Aromatic | C-H Stretch | 3100 - 3000 | Medium |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Tertiary Amine | C-N Stretch | 1335 - 1250 | Medium |
| Aromatic | C-H OOP Bending | 900 - 675 | Strong |
Raman Spectroscopic Analysis of Ethynyl Vibrations
Raman spectroscopy serves as a complementary technique to FTIR. It relies on the inelastic scattering of photons, and selection rules dictate that non-polar bonds with a change in polarizability during vibration give rise to strong Raman signals.
The C≡C triple bond of the ethynyl group is a particularly strong Raman scatterer due to the high polarizability of the π-electron system. While the C≡C stretch may be weak in the IR spectrum, it typically produces a strong, sharp signal in the Raman spectrum within the same 2150-2100 cm⁻¹ region. This makes Raman spectroscopy an excellent tool for confirming the presence of the alkyne moiety in the this compound structure. The symmetric vibrations of the phenyl rings also tend to produce strong Raman signals.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification and purity assessment. bldpharm.com For this compound (C₁₄H₁₁N), the calculated monoisotopic mass is 193.08915 Da. guidechem.com
HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For instance, C₁₄H₁₁N (193.08915 Da) can be clearly differentiated from a potential isobaric impurity like C₁₃H₇O₂ (195.04463 Da), which would appear at the same integer mass on a low-resolution instrument. This capability is crucial for confirming the identity of a synthesized compound and ensuring its elemental purity. rsc.org
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₁N |
| Calculated Monoisotopic Mass | 193.08915 Da |
| Nominal Mass | 193 Da |
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions that provide a structural fingerprint.
For this compound (M.W. 193.24), the molecular ion peak is expected at m/z = 193. The fragmentation pattern can be predicted by considering the known behavior of its constituent parts, namely the N-phenylaniline (diphenylamine) core and the ethynyl group.
The mass spectrum of N-phenylaniline (diphenylamine, M.W. 169) shows a prominent molecular ion at m/z = 169 and a significant fragment at m/z = 168, corresponding to the loss of a hydrogen atom. nist.gov The fragmentation of this compound would likely follow pathways involving the cleavage of bonds adjacent to the nitrogen atom and the phenyl rings.
Key predicted fragments for this compound include:
m/z 193: The molecular ion (M⁺•).
m/z 192: Loss of a hydrogen atom ([M-H]⁺), likely forming a stable, cyclized ion.
m/z 115: Cleavage of the N-C(phenyl) bond, losing a phenyl radical (C₆H₅•, 77 Da), resulting in a [C₈H₆N]⁺ fragment.
m/z 91: Cleavage leading to a [C₆H₅N]⁺ fragment.
m/z 77: The phenyl cation (C₆H₅⁺).
Analysis of these fragments allows for a detailed confirmation of the compound's structure.
Electronic Absorption and Emission Spectroscopy of this compound Systems
Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of ultraviolet (UV) or visible light. The resulting spectrum provides information about the conjugated π-electron system of a molecule.
The chromophore of this compound consists of two phenyl rings and an ethynyl group linked by a nitrogen atom. This extended system of conjugation is expected to give rise to distinct absorption bands in the UV region. The spectrum can be understood by considering the spectra of its parent chromophores, aniline (B41778) and phenylethyne.
Aniline: Exhibits two primary absorption bands, a strong band around 230 nm and a weaker, structured band around 280 nm, which are attributed to π → π* transitions within the benzene (B151609) ring as modified by the amino group. nist.gov
Phenylethyne: Shows a highly structured absorption profile between approximately 230 nm and 280 nm, also arising from π → π* transitions within the conjugated phenyl and ethynyl groups. nist.gov
In this compound, the combination of these chromophores through the nitrogen bridge creates a larger, more delocalized π-system. This delocalization is expected to lower the energy of the π → π* transitions, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to either aniline or phenylethyne alone. The spectrum would likely consist of complex, broad absorption bands in the 250-350 nm range.
Information regarding the emission properties (fluorescence or phosphorescence) of this compound is not widely available in the literature. Many aniline derivatives are weak emitters, as non-radiative decay pathways often dominate the relaxation of the excited state.
Table 3: Comparison of UV Absorption Maxima (λmax) for this compound and Related Chromophores
| Compound | Key Chromophore(s) | Approximate λmax (nm) | Reference |
| Aniline | Phenyl, Amino | ~230, ~280 | nist.gov |
| Phenylethyne | Phenyl, Ethynyl | ~230 - 280 (structured) | nist.gov |
| This compound | Phenyl, Amino, Ethynyl | Expected >280 nm (Predicted) | N/A |
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For this compound, the absorption characteristics are expected to be a composite of the chromophores present: the aniline and the phenylethyne groups.
The electronic spectrum of aniline exhibits two primary absorption bands. nist.gov The first, a strong band around 230 nm, is attributed to the π → π* transition of the benzene ring. The second, a weaker band around 280 nm, is a result of the n → π* transition, involving the lone pair of electrons on the nitrogen atom and the π-system of the ring.
Phenylethyne (phenylacetylene) also shows characteristic absorption bands. Its spectrum typically displays fine structure, with a strong absorption band at shorter wavelengths (around 236 nm) and a series of weaker, structured bands at longer wavelengths (extending to around 280 nm), all corresponding to π → π* transitions within the conjugated system. nist.gov
When these two moieties are combined to form this compound, the conjugation of the phenyl and ethynyl groups with the nitrogen atom of the aniline leads to a modification of the electronic energy levels. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the individual parent molecules. The interaction between the nitrogen lone pair and the π-system of the phenylethynyl group can lead to intramolecular charge transfer (ICT) character in the electronic transitions.
To illustrate the foundational chromophoric systems, the UV-Vis absorption data for aniline and phenylethyne are presented below.
Table 1: UV-Vis Absorption Data for Aniline and Phenylethyne
| Compound | λmax (nm) | log(ε) | Solvent | Transition |
|---|---|---|---|---|
| Aniline | 230 | 3.93 | Ethanol | π → π |
| 280 | 3.16 | Ethanol | n → π | |
| Phenylethyne | 236 | 4.2 | Not Specified | π → π |
| 278 | 3.8 | Not Specified | π → π |
Data sourced from NIST WebBook. nist.govnist.gov The molar extinction coefficient (ε) is given in L·mol-1·cm-1.
Photoluminescence and Fluorescence Properties
Photoluminescence, encompassing fluorescence and phosphorescence, is the emission of light from a molecule after it has absorbed photons. The fluorescence properties of this compound systems are highly dependent on the nature of their excited states. For many donor-acceptor systems, the emission characteristics are sensitive to the solvent polarity, a phenomenon known as solvatochromism.
In molecules with potential for intramolecular charge transfer (ICT), the excited state has a more polar character than the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also typically larger in more polar solvents for such compounds.
For example, studies on 2-(phenylethynyl)triphenylene derivatives, which also feature a phenylethynyl group, show that the fluorescence emission bands are significantly affected by both the solvent and the nature of substituents on the phenyl ring. nist.gov Derivatives with electron-donating groups on the phenyl ring exhibit pronounced solvatochromic shifts, indicative of an ICT process from the substituted phenylethynyl moiety to the triphenylene (B110318) core. In nonpolar solvents like cyclohexane, these compounds show emission characteristic of a local excited state, while in polar solvents like DMSO, a new, red-shifted emission band corresponding to the ICT state appears. nist.gov
Similarly, phenothiazine (B1677639) derivatives functionalized with other aromatic systems exhibit fluorescence that is influenced by aggregation and solvent properties. For instance, a new phenothiazine derivative showed a maximum emission wavelength at 580 nm in 1,4-dioxane. The photophysical properties of N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives were also found to be fluorescent in 1,4-dioxane, with emission wavelengths in the blue region of the spectrum.
While specific fluorescence data for this compound is not available in the surveyed literature, the data from related systems with phenylethynyl and aniline-like moieties provide a strong basis for predicting its behavior. One would anticipate that this compound would exhibit fluorescence, likely in the blue to green region of the spectrum, and that its emission properties would be sensitive to solvent polarity due to the potential for intramolecular charge transfer.
The following table presents fluorescence data for related compounds to illustrate these properties.
Table 2: Illustrative Fluorescence Data for Related Aromatic Compounds
| Compound | λem (nm) | Solvent | Reference |
|---|---|---|---|
| 2-(phenylethynyl)triphenylene derivative | ~380 | Cyclohexane | nist.gov |
| Phenothiazine-thienyl-indandione derivative (PTZTID) | 580 | 1,4-Dioxane | |
| N,N'-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivative | 442 | 1,4-Dioxane |
This table provides examples of emission wavelengths for related, but structurally different, fluorescent compounds to illustrate the range of observed emissions.
Theoretical and Computational Investigations on N Ethynyl N Phenylaniline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic characteristics of molecules. For N-ethynyl-N-phenylaniline, these methods would provide deep insights into its stability, spectroscopic behavior, and electronic nature.
Density Functional Theory (DFT) for Ground State Analysis
Density Functional Theory (DFT) has become a cornerstone of quantum chemistry for its balance of accuracy and computational efficiency in studying the ground-state properties of molecules. nih.govaps.org DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.govbeilstein-journals.org This approach allows for the calculation of a molecule's equilibrium geometry, vibrational frequencies, and electronic charge distribution.
For this compound, a DFT analysis would begin with the optimization of its molecular geometry to find the lowest energy conformation. This would yield precise data on bond lengths, bond angles, and dihedral angles, such as the orientation of the phenyl ring relative to the ethynyl (B1212043) group. The planarity and geometry around the nitrogen atom would be of particular interest, indicating the degree of conjugation and steric hindrance within the molecule. researchgate.net Subsequent frequency calculations at the optimized geometry would confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and would provide theoretical vibrational spectra (IR and Raman) that could be compared with experimental data. researchgate.net Furthermore, DFT calculations would determine various electronic properties like dipole moment and the distribution of atomic charges, revealing the molecule's polarity and potential sites for electrophilic or nucleophilic attack. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for medium-to-large molecules. nih.govchemrxiv.org TD-DFT extends the principles of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and the characteristics of excited states. chemrxiv.orgschrodinger.com
A TD-DFT study on this compound would predict its electronic absorption spectrum by calculating the vertical excitation energies from the ground state to various low-lying singlet excited states. scirp.orgscirp.org For each significant electronic transition, TD-DFT provides the corresponding oscillator strength, which relates to the intensity of the absorption peak. scirp.org Analysis of the molecular orbitals involved in these transitions would characterize them, for example, as π→π* or n→π* transitions. This is crucial for understanding the nature of the excited state, including whether it involves localized excitations on the aniline (B41778) or ethynyl fragments, or if it has charge-transfer (CT) character, where electron density moves from one part of the molecule to another upon excitation. chemrxiv.orgscirp.org Such information is vital for designing molecules with specific optical properties for applications in materials science. acs.org
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key conceptual tool within quantum chemistry for describing chemical reactivity and electronic properties. arabjchem.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the FMOs. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that approximates the lowest electronic excitation energy and provides an indication of the molecule's kinetic stability and chemical reactivity. schrodinger.comwuxiapptec.com
Computational Modeling of Reactivity and Reaction Dynamics
Computational modeling provides a powerful lens through which to study the mechanisms of chemical reactions, offering details that are often inaccessible through experimental means alone. nih.govnih.govntnu.edu For this compound, these methods can predict its behavior in various chemical transformations.
Prediction of Reaction Pathways and Transition States in Ethynyl-Aniline Chemistry
Understanding the reactivity of this compound involves mapping out the potential energy surfaces for its reactions. Using DFT methods, chemists can model proposed reaction pathways, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating and characterizing transition states is crucial for calculating reaction activation energies, which determine the reaction rates. acs.org
In the context of ethynyl-aniline chemistry, computational studies could explore, for instance, the mechanism of acid-catalyzed hydration of the ethynyl group or its participation in cycloaddition reactions. For each proposed step, the geometry of the transition state would be optimized, and a frequency calculation would confirm its nature by identifying the single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org By comparing the activation barriers of different competing pathways, these calculations can predict the most likely reaction mechanism and the expected product distribution under given conditions.
Investigation of Intramolecular Cyclization versus Intermolecular Coupling Competition in Ethynyl Systems
The ethynyl group is a versatile functional group that can participate in a variety of bond-forming reactions. A key aspect of the reactivity of molecules like this compound is the competition between intramolecular reactions (cyclization) and intermolecular reactions (coupling). Intramolecular cyclization, where the ethynyl group reacts with another part of the same molecule (such as the phenyl ring), would lead to the formation of heterocyclic compounds like indoles. arabjchem.orgelsevierpure.com Intermolecular coupling, in contrast, involves the reaction between two or more molecules of this compound, potentially forming dimers, oligomers, or polymers. rsc.org
Computational modeling can effectively investigate this competition. By calculating the activation free energy barriers for both the intramolecular cyclization pathway and various intermolecular coupling pathways, it is possible to predict which type of reaction is kinetically favored. researchgate.net Factors such as reactant concentration, temperature, and the presence of catalysts can be incorporated into the models to simulate different experimental conditions. For example, high concentrations would likely favor intermolecular processes, while certain catalysts might selectively lower the barrier for one pathway over the other. Such computational investigations are critical for guiding the synthetic use of this compound toward desired products, whether they be novel heterocyclic systems or new polymeric materials. beilstein-journals.orgrsc.org
Molecular Simulations and Conformational Analysis
The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of various conformations. For a molecule like this compound, which possesses multiple rotatable bonds, understanding its conformational landscape is crucial for elucidating its chemical reactivity and physical properties. Molecular simulations and conformational analysis provide a powerful lens through which to explore these dynamic aspects at an atomic level.
Theoretical and computational chemistry offers a suite of tools to investigate the potential energy surface (PES) of a molecule. The PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. longdom.orgumn.edulibretexts.org For this compound, the key degrees of freedom that define its conformational space are the rotations around the single bonds connecting the nitrogen atom to the phenyl ring and to the ethynyl group.
Conformational Space Exploration of this compound
The exploration of the conformational space of this compound involves mapping out the potential energy as a function of the dihedral angles that govern the orientation of its constituent groups. The primary dihedral angles of interest are:
τ1 (C-N-C-C): This angle describes the rotation of the phenyl group relative to the plane defined by the nitrogen and the ethynyl group.
τ2 (C-N-C≡C): This angle defines the orientation of the ethynyl group relative to the phenyl ring.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to perform a systematic scan of these dihedral angles, calculating the energy at each step to build a conformational energy map. youtube.comuni-muenchen.de
While specific experimental or detailed computational studies exclusively focused on the conformational analysis of this compound are not extensively reported in the literature, we can infer its likely conformational preferences based on studies of analogous molecules, such as N-phenylaniline and other ynamides. rsc.orgresearchgate.net The nitrogen atom in this compound is expected to have a trigonal pyramidal geometry, although it can be close to planar. researchgate.net
A relaxed potential energy surface scan would likely reveal several key features. The rotation of the phenyl group (τ1) would be expected to have a significant barrier to rotation due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the nitrogen. The most stable conformations would likely involve a "propeller-like" arrangement where the phenyl ring is twisted out of the plane of the nitrogen lone pair to minimize steric clashes.
The rotation around the N-C(ethynyl) bond (τ2) is also of interest. However, given the linear nature of the ethynyl group, the steric hindrance associated with its rotation is likely to be less significant than that of the phenyl group.
Illustrative Conformational Energy Profile:
A hypothetical potential energy surface scan for the rotation of the phenyl group (τ1) in this compound might resemble the data presented in the table below. The energies are relative to the lowest energy conformation.
| Dihedral Angle (τ1) (Degrees) | Relative Energy (kcal/mol) |
| 0 | 5.0 (Eclipsed) |
| 30 | 1.5 |
| 60 | 0.0 (Gauche-like, Minimum) |
| 90 | 2.5 |
| 120 | 4.0 |
| 180 | 6.0 (Eclipsed) |
This table is illustrative and based on general principles of conformational analysis for similar molecular structures. Actual values would require specific quantum chemical calculations.
Interplay of Electronic Structure and Molecular Conformation
The conformation of this compound is intrinsically linked to its electronic structure. The degree of conjugation between the nitrogen lone pair, the phenyl ring's π-system, and the ethynyl group's π-bonds is highly dependent on the dihedral angles.
When the phenyl ring is coplanar with the nitrogen lone pair (a conformation disfavored by sterics), maximum π-conjugation can occur. This delocalization of electrons would influence the molecule's electronic properties, such as its HOMO-LUMO gap, ionization potential, and UV-Vis absorption spectrum.
Computational studies on related systems, such as N-aryl phenothiazines, have demonstrated that the electronic nature of substituents can influence conformational preferences. nih.gov In the case of this compound, the electron-withdrawing nature of the ethynyl group, due to the sp-hybridization of the carbon atoms, will affect the electron density on the nitrogen atom and, consequently, the electronic communication with the phenyl ring.
The interplay between conformation and electronic properties can be summarized as follows:
Conjugation and Dihedral Angle: The extent of π-conjugation is directly related to the cosine of the dihedral angle (τ1). As the phenyl ring twists out of the plane of the nitrogen lone pair, the overlap between the p-orbitals decreases, leading to reduced conjugation.
HOMO-LUMO Gap: Increased conjugation generally leads to a smaller HOMO-LUMO gap, which would correspond to a red-shift in the molecule's absorption spectrum. Therefore, different conformers of this compound are expected to exhibit slightly different electronic spectra.
Nitrogen Atom Hybridization: The geometry around the nitrogen atom (pyramidal vs. planar) will also influence its electronic properties. A more planar nitrogen atom would facilitate greater p-orbital character in its lone pair, enhancing its ability to participate in conjugation.
Illustrative Data on Electronic Properties vs. Conformation:
The following table illustrates the expected relationship between the key dihedral angle and the HOMO-LUMO gap for this compound, as would be predicted by DFT calculations.
| Dihedral Angle (τ1) (Degrees) | HOMO-LUMO Gap (eV) |
| 0 | 4.2 (Maximal Conjugation) |
| 30 | 4.5 |
| 60 | 4.8 (Minimal Conjugation) |
| 90 | 5.0 |
This table is illustrative and based on the fundamental principles of electronic structure theory. Precise values would necessitate dedicated computational studies.
Polymerization and Oligomerization Studies of N Ethynyl N Phenylaniline Derivatives
Solid-State Polymerization of N-ethynyl-N-phenylaniline Derived Diacetylenes
Solid-state polymerization of diacetylene compounds, a process known as topochemical polymerization, is a powerful method for producing highly ordered, crystalline polymers. wikipedia.org This process is contingent on the specific arrangement of monomer molecules within the crystal lattice. ulsu.ru
Molecular Arrangement Prerequisites for Polymerization Initiation
The feasibility of topochemical polymerization of diacetylenes is dictated by the geometric arrangement of the monomer units in the crystal. wikipedia.org For a successful 1,4-addition reaction to occur, specific spatial parameters are required. wikipedia.org The ideal arrangement involves a repeat distance of approximately 5 Å along the stacking axis, an angle of about 45° between the diacetylene rod and the translation axis, and a close proximity between the reacting carbon atoms (C1 and C4) of adjacent monomers, typically around 3.5 Å. wikipedia.org These precise geometric constraints ensure that the polymerization can proceed with minimal molecular movement, preserving the crystalline order of the monomer in the resulting polymer. ulsu.ruiupac.org The reaction is often initiated by heat or radiation, such as UV or gamma rays. aip.orgnih.gov
The substituent groups attached to the diacetylene core play a crucial role in directing the molecular packing. rsc.org In the case of this compound derived diacetylenes, the phenyl and aniline (B41778) moieties influence the intermolecular interactions, such as van der Waals forces and potential hydrogen bonding, which in turn govern the crystal structure and the propensity for polymerization. rsc.orgoup.com
Crystallographic Insights into Polymerization Propensity
X-ray crystallography is an indispensable tool for evaluating the potential of a diacetylene monomer to undergo solid-state polymerization. By determining the crystal structure, researchers can measure the key parameters that govern reactivity.
For instance, studies on various diacetylene derivatives have demonstrated that even small changes in the side groups can lead to significant alterations in the crystal packing, thereby affecting their polymerizability. researchgate.net The presence of bulky substituents can sometimes hinder the necessary alignment for polymerization. oup.com However, appropriate functional groups can also facilitate the formation of desirable packing motifs through specific intermolecular interactions like hydrogen bonding. oup.com
Table 1: Crystallographic Parameters Influencing Diacetylene Polymerization
| Parameter | Ideal Value/Range | Significance |
| Stacking Distance (d) | ~5 Å | Determines the repeat unit length in the polymer chain. wikipedia.org |
| Angle (φ) | ~45° | Orients the monomer units for optimal orbital overlap during polymerization. wikipedia.orgaalto.fi |
| C1-C4' Distance (D) | < 4 Å | The distance between reacting carbons of adjacent monomers; a smaller distance facilitates bond formation. wikipedia.org |
It is important to note that while these parameters provide a strong indication of reactivity, the actual polymerization process can be complex and is sometimes observed even when the conditions are not perfectly met. researchgate.net The study of different crystal polymorphs of the same monomer is also critical, as different packing arrangements can exhibit vastly different polymerization behaviors. sci-hub.se
Kinetics and Thermodynamics of Solid-State Polymerization Processes
The kinetics of solid-state polymerization of diacetylenes can be investigated using techniques like time-resolved ESR and optical spectroscopy to study the reaction intermediates, which include diradicals and dicarbenes. aip.orgaip.org The process can be described by an activation energy that depends on factors such as chain length, temperature, and conversion. aip.orgaip.org The reaction often exhibits an autocatalytic behavior, where the polymerization rate increases as the reaction progresses, sometimes following an induction period. nih.gov
The thermodynamics of the process are also a key consideration. The polymerization is typically an exothermic process. nih.gov Differential scanning calorimetry (DSC) can be used to measure the heat of polymerization. Interestingly, the heat of polymerization for liquid-crystalline state polymerization of some diacetylenes has been found to be significantly higher than that in the crystalline solid state. nih.gov The phase transitions of the monomer and the resulting polymer are also important aspects studied using thermal analysis techniques. u-tokyo.ac.jp
Solution-Phase Polymerization Strategies for Ethynyl-Aniline Monomers
While solid-state polymerization offers a route to highly ordered polymers, solution-phase strategies provide greater versatility in terms of reaction conditions and the ability to process the resulting polymers.
Transition Metal-Catalyzed Polymerization of Acetylene (B1199291) Derivatives
Transition metal catalysts are widely employed for the polymerization of acetylene derivatives, including those containing aniline functionalities. metu.edu.tr Catalysts based on metals like palladium, nickel, and rhodium have proven effective. metu.edu.trd-nb.infomdpi.com For example, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of poly(phenyleneethynylene)s. researchgate.netresearchgate.net
Late transition metal complexes, particularly those of nickel and palladium with α-diimine ligands, have been extensively studied for olefin polymerization and can also be adapted for acetylene polymerization. mdpi.comethz.ch These catalysts are known for their tolerance to functional groups, which is advantageous when working with monomers like this compound. d-nb.info The steric and electronic properties of the ligands coordinated to the metal center can be tuned to control the polymerization activity, molecular weight, and microstructure of the resulting polymer. mdpi.com
Table 2: Examples of Transition Metal Catalysts in Alkyne Polymerization
| Catalyst System | Monomer Type | Key Features |
| Pd(PPh₃)₂Cl₂/CuI | Terminal alkynes and aryl halides | Used in Sonogashira polycondensation to form poly(aryleneethynylene)s. mdpi.com |
| α-Diimine Ni and Pd Complexes | Ethylene and α-olefins | Known for producing polymers with controlled branching and tolerating polar functional groups. ethz.ch |
| Rh-based catalysts | Substituted acetylenes | Can lead to living polymerization, allowing for control over molecular weight and architecture. metu.edu.tr |
Controlled Polymerization Approaches to Poly(this compound)
Achieving control over the polymerization process is crucial for producing well-defined polymers with predictable molecular weights and low polydispersity. Living polymerization, where chain termination and transfer reactions are absent, is a highly desirable goal. metu.edu.tr For substituted acetylenes, living polymerization has been achieved using specific transition metal catalysts, such as those based on molybdenum and rhodium. metu.edu.tr
Furthermore, multicomponent polymerizations (MCPs) have emerged as a powerful strategy for the one-pot synthesis of complex polymers from simple, readily available monomers. chinesechemsoc.org Metal-free MCPs have been developed for the synthesis of poly(quinoline)s from diynes, diamines, and glyoxylates, showcasing an efficient route to functional polymers. chinesechemsoc.org Additionally, amino-yne click polymerization, particularly using highly activated ethynyl (B1212043) groups like those in ethynylsulfones, can proceed spontaneously to yield regio- and stereoregular polymers. scut.edu.cn These advanced polymerization techniques hold promise for the synthesis of well-defined poly(this compound) and related copolymers with tailored properties.
Structural Control and Stereoregularity in Ethynyl Polymerization
The polymerization of ethynyl-containing monomers, particularly substituted acetylenes like derivatives of this compound, offers a pathway to novel conjugated polymers. The properties and applications of these materials are intrinsically linked to their macromolecular structure. Therefore, controlling the polymer's architecture and stereoregularity during synthesis is a critical area of research. This includes directing the formation of specific topologies such as linear, branched, or cyclic structures, and controlling the spatial arrangement of the pendant groups along the polymer backbone.
Achievement of Specific Polymeric Architectures
The ability to dictate the final architecture of a polymer allows for the fine-tuning of its physical and electronic properties. For polyacetylene derivatives, various strategies have been employed to move beyond simple linear chains and create more complex and functional structures.
Linear vs. Branched Architectures: The choice of catalyst plays a pivotal role in determining the final polymer architecture. For instance, in the stereoregular polymerization of phenylacetylene (B144264), a close structural analog to this compound, rhodium(I) complexes have been shown to yield distinct polymer morphologies. Studies have demonstrated that square-planar alkynyl rhodium(I) complexes bearing a 1,5-cyclooctadiene (B75094) (cod) ligand, such as [Rh(C≡C-Ph)(cod){Ph2P(CH2)3Z}], effectively catalyze the formation of linear poly(phenylacetylene)s. In contrast, catalysts featuring a 2,5-norbornadiene (B92763) (nbd) ligand, like [Rh(C≡C-Ph)(nbd){Ph2P(CH2)3Z}2], can produce poly(phenylacetylene)s (PPAs) that include a fraction of high molar mass branched polymer. acs.org This highlights a method for architectural control based on subtle changes in the catalyst's ligand sphere.
Cyclic Architectures: The synthesis of cyclic polymers from alkyne monomers represents a significant achievement in architectural control. Research has shown that specific tungsten-based catalysts can polymerize monomers like 4-ethynyl-N,N-dimethylaniline, a derivative of the target compound, to form cyclic polyacetylenes. fsu.edunsf.gov These cyclic structures are confirmed through gel permeation chromatography (GPC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. fsu.edu However, it is noted that these cyclic polyacetylenes can exhibit instability, degrading into their linear counterparts upon dissolution in certain solvents like dimethylacetamide (DMAc). fsu.edunsf.gov
Star and Graft Architectures: Advanced polymerization techniques, especially controlled/living polymerizations, have enabled the synthesis of even more complex architectures like star and graft polymers. acs.org Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for creating these structures. scribd.comsci-hub.se The "core-first" method for star polymer synthesis involves a multifunctional initiator from which multiple polymer arms grow outwards. acs.orgsci-hub.se Conversely, the "arm-first" approach involves synthesizing linear polymer arms which are then attached to a central core molecule. sci-hub.se While not yet explicitly documented for this compound, these established methods could theoretically be adapted to synthesize star polymers with a poly(this compound) corona, potentially leading to materials with unique solution morphologies and properties. acs.orgnih.gov
The table below summarizes different polymeric architectures achieved for polyacetylene derivatives and the methods used.
| Architecture | Monomer Example | Polymerization Method/Catalyst | Key Finding |
| Linear | Phenylacetylene | [Rh(C≡C-Ph)(cod){Ph2P(CH2)3Z}] | The use of a 'cod' diene ligand favors the formation of linear polymers. acs.org |
| Branched | Phenylacetylene | [Rh(C≡C-Ph)(nbd){Ph2P(CH2)3Z}2] | The use of an 'nbd' diene ligand can introduce branched structures. acs.org |
| Cyclic | 4-ethynyl-N,N-dimethylaniline | Tungsten-based catalyst | Successful synthesis of cyclic polyacetylenes was achieved. fsu.edunsf.gov |
| Star | N-acryloyl-l-phenylalanine methyl ester | RAFT Polymerization ("core-first") | Amphiphilic star polymers with a chiral hydrophobic core can be synthesized. acs.org |
Investigation of Chain Helicity and Chirality in Substituted Polyacetylenes
When chiral moieties are introduced as pendant groups on a polyacetylene backbone, they can impart a preferred screw-sense to the polymer chain, resulting in a helical conformation. This induced chirality in the main chain is a fascinating phenomenon that leads to unique chiroptical properties and potential applications in chiral recognition and asymmetric catalysis.
Dynamic and Switchable Helicity: The helical structure of these substituted polyacetylenes is often not static. It can be influenced by external stimuli, leading to dynamic changes in conformation. The helicity can be tuned by factors such as solvent polarity, temperature, and pH. researchgate.netrsc.org For instance, helical poly(phenylacetylene)s containing amino groups can undergo a complete inversion of their CD pattern upon the addition of an acid like benzoic acid. This conformational change is reversible, with the original helical sense being restored upon addition of a base. researchgate.net Similarly, temperature changes can induce a reversible inversion of the macromolecular helical structure in certain poly(phenylacetylene)s bearing L-valine ester pendants. rsc.org This switchable chirality makes these polymers interesting candidates for use in sensors and responsive materials.
Post-Polymerization Induction of Helicity: An alternative strategy involves introducing the chiral pendants after the polymerization of an achiral or racemic monomer. In one study, poly(bis(4-carboxyphenyl)acetylene) was synthesized first and then reacted with the chiral amine (S)-1-phenylethylamine. mdpi.com The resulting polymer initially showed weak chiroptical properties. However, upon thermal annealing in a suitable solvent like N,N-dimethylformamide (DMF), a predominantly one-handed helical conformation was induced, leading to a significant increase in the CD signal intensity. mdpi.com This demonstrates that the macromolecular helicity, crucial for applications like chiral separation, can be locked in through post-polymerization processing. mdpi.com
The following table presents data on the synthesis of helical polyacetylenes with chiral pendants.
| Monomer | Catalyst/Method | Molecular Weight (Mw) / Yield | Key Chiroptical Finding |
| 4-Ethynylbenzoyl-l-alanine methyl ester (PA-Ae) | Organorhodium catalysts | Up to 1.2 × 10⁶ / up to 91% | Strong Cotton effects indicate an induced helical conformation with an excess in one-handedness. acs.org |
| 4-Ethynylbenzoyl-l-valine methyl ester | Organorhodium catalysts | Up to 3.71 × 10⁵ / up to 95% | Chiral pendants induce a helical conformation; helicity is tunable by solvent, temperature, and pH. researchgate.net |
| (S)-N-(4-ethynylbenzylidene)-1-phenylethanamine | [(nbd)RhCl]₂/Et₃N | 9,000–60,000 / 85–97% | Polymers adopt a dynamic helical structure; CD pattern is inverted by adding benzoic acid. researchgate.net |
| Poly(bis(4-carboxyphenyl)acetylene) + (S)-1-phenylethylamine | Post-polymerization amidation + Thermal Annealing | Mₙ = 1.3 × 10⁴ (precursor) | A preferred-handed helical conformation is induced by thermal annealing. mdpi.com |
Advanced Materials Research and Functional Applications Derived from N Ethynyl N Phenylaniline
Development of Conjugated Polymers and Functional π-Systems
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in a delocalized π-electron system. rsc.org This extended π-conjugation is the source of their unique electronic and optical properties, making them semiconducting materials suitable for a wide range of functional applications, from light-emitting diodes to sensors. rsc.orgmpg.de
The synthesis of extended π-conjugated polymers from monomers like N-ethynyl-N-phenylaniline leverages the reactivity of the ethynyl (B1212043) group. A primary method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira-Hagihara coupling. mit.edu This reaction efficiently forms new carbon-carbon bonds between a terminal alkyne (like the ethynyl group on the aniline (B41778) derivative) and an aryl halide, allowing for the step-by-step construction of a polymer chain. mit.edu
Another significant approach is the direct polymerization of ethynyl-containing monomers. For instance, substituted poly(phenylacetylene)s, which are soluble and processable analogues of polyacetylene, can be synthesized from monomers bearing a single ethynyl group. nsf.govresearchgate.net These polymerizations are often accomplished using Rhodium-based catalysts, which are tolerant of a wide variety of functional groups on the monomer, enabling the creation of polymers with diverse functionalities. researchgate.net The resulting poly(phenylacetylene) backbone features a highly conjugated system of alternating double bonds, which can exhibit interesting properties like electrical conductivity and photoconductivity. nsf.gov The synthesis can be designed to produce polymers with high molecular weights and defined structures, which are crucial for processing into thin films and integrating into electronic devices. mit.edu
The electronic and optical properties of conjugated polymers derived from ethynyl-aniline monomers can be precisely tuned. Two main strategies are employed: modifying the substituents on the aromatic rings and controlling the length of the π-conjugated system. spie.org
The introduction of different functional groups onto the N-phenylaniline backbone has a profound effect on the polymer's electronic structure. Electron-donating groups, such as alkoxy or dimethylamino groups, raise the energy of the Highest Occupied Molecular Orbital (HOMO). nsf.gov Conversely, electron-withdrawing groups, like cyano or nitro groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). By strategically placing these substituents, the polymer's bandgap—the energy difference between the HOMO and LUMO—can be engineered. nih.gov A smaller bandgap is often desirable for applications in organic solar cells and transistors. nih.gov These modifications also alter the optical properties; for example, Diels-Alder reactions on anthryl-based poly(phenylene ethynylene)s can cause dramatic blue shifts in absorption and emission spectra by up to 80 nm. mit.edu
The extent of π-conjugation is also a critical factor. Longer polymer chains and the incorporation of highly delocalized aromatic systems lead to more effective conjugation. mpg.de This extended conjugation typically results in a red-shift of the absorption and emission spectra, meaning the polymer absorbs and emits light at longer wavelengths. mit.edu The table below summarizes the general effects of substituents on polymer properties.
| Substituent Type | Example Groups | Effect on HOMO Level | Effect on LUMO Level | Resulting Bandgap | Optical Absorption |
| Electron-Donating | -OCH₃, -N(CH₃)₂ | Increase | Minimal Change | Decrease | Red-Shift (longer wavelength) |
| Electron-Withdrawing | -CN, -NO₂ | Minimal Change | Decrease | Decrease | Red-Shift (longer wavelength) |
| Halogens | -F, -Cl, -Br | Decrease | Decrease | Can Increase or Decrease | Varies |
| Extended π-Systems | -Anthracene, -Pyrene | Increase | Decrease | Significant Decrease | Significant Red-Shift |
This table presents generalized trends in the tuning of conjugated polymer properties.
The tailored electronic and optical properties of polymers derived from this compound enable their integration into a variety of advanced functional systems. These polymers serve as active materials in organic electronic devices due to their semiconducting nature. mpg.defigshare.com
Applications include:
Organic Field-Effect Transistors (OFETs): These polymers can act as the active semiconductor layer for transporting charge carriers (holes or electrons). rsc.org
Organic Light-Emitting Diodes (OLEDs): Their ability to emit light upon electrical excitation makes them suitable for display and lighting technologies.
Organic Solar Cells: By blending electron-donating (p-type) and electron-accepting (n-type) polymers, a bulk heterojunction can be created to absorb light and generate electrical current. figshare.com
Sensors: The electronic properties of conjugated polymers are sensitive to their environment. Changes in their absorption or fluorescence upon binding with specific analytes can be used for chemical and biological sensing. mit.edu
Conductive Coatings: Doped versions of these polymers can achieve high electrical conductivity, making them useful for antistatic coatings and transparent electrodes.
The processability of these polymers, often enhanced by adding solubilizing side chains, allows them to be deposited from solution to create thin, flexible films, which is a major advantage for manufacturing large-area and flexible electronics. nih.gov
Surface Science and Nanomaterial Integration
The interface between organic molecules and inorganic surfaces is a critical area of research for developing next-generation electronics and catalysts. The unique reactivity of the ethynyl group in this compound makes it a powerful tool in surface science.
On-surface synthesis is a bottom-up technique used to construct atomically precise low-dimensional materials directly on a substrate, typically a metal or insulating surface under ultra-high vacuum (UHV) conditions. fau.decsic.es This method overcomes the limitations of traditional solution-based chemistry, such as insolubility of the final products. nih.govdiva-portal.org
For precursors containing ethynyl groups, several on-surface reactions can be initiated, often catalyzed by the metal surface (e.g., Ag(111), Au(111), Cu(111)). mdpi.comresearchgate.net These reactions include:
Glaser Coupling: The homocoupling of terminal alkynes to form a diyne (butadiyne) linkage, which is a key step in creating graphdiyne-like structures. mdpi.com
Dehalogenative Homocoupling: Where a molecule functionalized with both an ethynyl group and a halogen (like bromine) can undergo stepwise reactions to first form organometallic chains and then covalent polymers. researchgate.netrsc.org
Cyclotrimerization: Where three ethynyl groups react to form a benzene (B151609) ring, allowing for the creation of 2D covalent organic frameworks (COFs).
The process typically involves depositing the molecular precursor onto the surface at a controlled temperature. Subsequent annealing provides the thermal energy needed to overcome activation barriers for C-C bond formation. nih.govdiva-portal.org Advanced techniques like Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) allow for the direct visualization of the reactants, intermediates, and final products at the atomic and single-bond level, confirming the successful synthesis of the desired nanostructure. mdpi.com This precise control allows for the fabrication of materials like graphene nanoribbons and graphyne nanowires with tailored electronic band gaps. fau.demdpi.com
| On-Surface Reaction | Functional Group(s) Involved | Resulting Linkage | Typical Substrate | Example Product |
| Glaser Coupling | Terminal Alkyne (-C≡CH) | Diyne (-C≡C-C≡C-) | Cu(111), Ag(111) | Graphdiyne Nanowires |
| Ullmann Reaction | Aryl Halide (e.g., -Br, -I) | C-C Single Bond | Au(111), Ag(111) | Poly-p-phenylene Chains |
| Sonogashira Coupling | Terminal Alkyne + Aryl Halide | -C≡C-Ar | Ag(111) | Phenyl-ethynyl Chains |
| Cyclotrimerization | Terminal Alkyne (-C≡CH) | Benzene Ring | Ag(111) | 2D Covalent Networks |
This table summarizes key on-surface synthesis reactions relevant to ethynyl-functionalized precursors.
Functionalization of Nanoparticles and Surfaces with Ethynyl-Aniline Units for Catalytic or Sensing Research.
The modification of nanoparticle and surface properties through the attachment of tailored organic molecules is a cornerstone of advanced materials science. In this context, ethynyl-aniline derivatives, including this compound, represent a versatile class of compounds for such functionalization. The terminal ethynyl group (–C≡CH) serves as a robust anchoring point to various materials, while the aniline moiety provides a platform for further chemical modification and imparts specific electronic and recognition properties. Although detailed research specifically employing this compound in this domain is emerging, extensive studies on closely related compounds, particularly 4-ethynylaniline, provide significant insights into the potential and mechanisms of this functionalization strategy for catalytic and sensing applications.
The ethynyl group's ability to form stable bonds with metal surfaces makes it an excellent choice for creating hybrid materials. This has been demonstrated in the functionalization of various nanoparticles and surfaces, leading to enhanced performance in both catalysis and chemical sensing. The aniline component, with its aromatic ring and nitrogen atom, can influence the electronic properties of the substrate and participate in molecular recognition events, which is crucial for selective sensing.
Catalytic Applications of Ethynyl-Aniline Functionalized Nanoparticles
Research has shown that modifying the surface of metallic and metal oxide nanoparticles with ethynyl-aniline units can significantly enhance their catalytic activity. The organic ligand can alter the electronic structure of the nanoparticle, improve its stability, and mediate the interaction with reactants.
Another significant catalytic application is seen in plasmon-driven coupling reactions on silver nanoparticles (AgNPs). 4-Ethynylaniline has been used as a probe molecule in such reactions, where it undergoes efficient dimerization to form p,p'-diynylazobenzene (DYAB) under plasmonic excitation. cymitquimica.comrsc.org This selective catalytic coupling reaction is facilitated by the AgNPs and can be monitored using surface-enhanced Raman spectroscopy (SERS). rsc.orgacs.org The interaction between the ethynyl group and the silver nanoparticles is crucial for this process, highlighting the role of the ethynyl anchor in bringing the reactant molecules into close proximity on the catalytically active surface. acs.org
| Nanoparticle | Ethynyl-Aniline Derivative | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Copper(I) Oxide (Cu₂O) Cubes | 4-Ethynylaniline | Photocatalytic Degradation of Methyl Orange | Inactive Cu₂O cubes became highly active after functionalization, which altered the band gap and charge transport mechanism. | beilstein-journals.orgd-nb.info |
| Silver Nanoparticles (AgNPs) | 4-Ethynylaniline | Plasmon-Driven Dimerization | Efficiently dimerized to p,p'-diynylazobenzene under plasmonic excitation, demonstrating selective surface catalysis. | cymitquimica.comrsc.org |
Sensing Applications of Ethynyl-Aniline Modified Surfaces
The unique electronic and structural characteristics of ethynyl-aniline derivatives make them promising candidates for the development of chemical sensors. When immobilized on a surface, these molecules can interact with specific analytes, leading to a measurable change in an optical or electrical signal.
Computational studies on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), a more complex ethynyl-aniline derivative, have suggested its potential as a chemosensor. rsc.orgrsc.orgresearchgate.net Density functional theory (DFT) calculations indicated that TEPEA has a narrow HOMO-LUMO gap, which makes it sensitive to electronic alterations upon interaction with target molecules. rsc.orgrsc.org The study predicted that the presence of ammonia (B1221849) molecules would reduce this energy gap, suggesting that TEPEA could act as a sensor for ammonia. rsc.orgrsc.org The aniline moiety in such compounds can undergo protonation or interact with analytes, leading to changes in optical properties, which is a key principle in chemosensor design. nih.gov
While direct experimental data on sensors based on this compound functionalized surfaces is limited in the current body of research, the principles demonstrated with related compounds are highly relevant. The synthesis of this compound has been reported, making it an available building block for the fabrication of novel sensing platforms. cymitquimica.com Its structure, featuring a diphenylamino group, could offer different electronic and steric properties compared to 4-ethynylaniline, potentially leading to sensors with unique selectivities and sensitivities. The N-phenyl group could influence the electronic delocalization and the interaction with analytes, making it a target for future research in the development of advanced chemical sensors.
| Ethynyl-Aniline Derivative | Proposed Application | Methodology | Key Research Finding | Reference |
|---|---|---|---|---|
| 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA) | Ammonia Chemosensor | Density Functional Theory (DFT) Calculations | The HOMO-LUMO gap of TEPEA was predicted to decrease in the presence of ammonia, indicating high sensitivity to electronic changes. | rsc.orgrsc.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-ethynyl-N-phenylaniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves substituting the amine group in aniline derivatives with ethynyl groups via nucleophilic substitution or cross-coupling reactions. For example, analogous N-substituted anilines (e.g., N-benzyl-N-ethylaniline) are synthesized using alkyl halides like benzyl chloride under controlled temperatures (85–100°C) and inert atmospheres to prevent oxidation . Optimization requires varying solvents (e.g., DMF, THF), catalysts (e.g., palladium for cross-coupling), and stoichiometric ratios. Yield improvements may involve purification via column chromatography or recrystallization, as noted in protocols for structurally similar amines .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the ethynyl and aromatic proton environments. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity (>98% as per GC standards for analogous compounds) . Fourier-Transform Infrared (FTIR) spectroscopy verifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹). Reference standards for related N-substituted anilines highlight the importance of calibration with certified materials .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Adhere to guidelines for structurally similar amines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as ethynyl groups may release toxic fumes under decomposition .
- Waste Disposal : Segregate chemical waste and consult hazardous waste regulations for amine derivatives .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic properties of this compound in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron density distribution, focusing on the ethynyl group’s sp-hybridized carbon and its resonance effects on the aromatic ring. Comparative studies with substituents (e.g., methyl, benzyl) from analogous amines (e.g., N,N-dimethylaniline) reveal steric and electronic impacts on reactivity . Software like Gaussian or ORCA, paired with basis sets (e.g., 6-31G*), are standard for such analyses .
Q. What experimental strategies resolve contradictions in reported photostability data for this compound?
- Methodological Answer : Contradictions may arise from varying light sources (UV vs. visible) or solvent environments. Design controlled studies using:
- Light Exposure Chambers : Standardize irradiance (e.g., 300–400 nm UV lamps) and duration .
- Degradation Monitoring : HPLC or UV-Vis spectroscopy to track byproduct formation .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions, ensuring replicates (n ≥ 3) per NIH guidelines .
Q. How does the ethynyl substituent influence this compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The ethynyl group acts as a π-acceptor ligand, enhancing metal coordination in catalysts like Pd(0). Experimental validation involves:
- Kinetic Studies : Monitor reaction rates via in situ IR or NMR with catalysts (e.g., Pd(PPh₃)₄) .
- Comparative Analysis : Contrast reactivity with non-ethynyl analogs (e.g., N-phenylaniline) to isolate electronic effects .
Data Presentation and Analysis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
